1-(2-Iodophenyl)-1H-tetrazole-5-thiol
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Overview
Description
1-(2-Iodophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound that features a tetrazole ring substituted with a thiol group and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 2-iodoaniline with sodium azide and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Iodophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The iodophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
1-(2-Iodophenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. Additionally, the tetrazole ring can interact with biological receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
1-(2-Iodophenyl)-1H-tetrazole: Lacks the thiol group, which may affect its reactivity and biological activity.
1-(2-Bromophenyl)-1H-tetrazole-5-thiol: Similar structure but with a bromine atom instead of iodine, which can influence its chemical properties and reactivity.
1-(2-Iodophenyl)-1H-tetrazole-5-methanol:
Uniqueness: 1-(2-Iodophenyl)-1H-tetrazole-5-thiol is unique due to the presence of both the iodophenyl and thiol groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
139059-03-3 |
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Molecular Formula |
C7H5IN4S |
Molecular Weight |
304.11 g/mol |
IUPAC Name |
1-(2-iodophenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H5IN4S/c8-5-3-1-2-4-6(5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |
InChI Key |
WFIHWTQSAZFQCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=S)N=NN2)I |
Origin of Product |
United States |
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